The synthesis of (E/Z)-IT-603 typically involves several key steps that may include the use of asymmetric synthesis techniques to ensure the correct stereochemistry of the product. Although specific detailed protocols for (E/Z)-IT-603 are not extensively documented in the provided literature, general synthetic strategies for similar compounds often employ:
For example, modular chemical synthesis techniques have been demonstrated in related antibiotic compounds, showcasing efficient pathways to construct complex structures with high yields .
The molecular structure of (E/Z)-IT-603 consists of a core framework typical of antibiotic agents, potentially incorporating functional groups that enhance its biological activity. While specific structural data for (E/Z)-IT-603 is not detailed in the search results, compounds in this class often feature:
The precise three-dimensional conformation can be elucidated using techniques like X-ray crystallography or NMR spectroscopy, which are standard practices in structural analysis.
(E/Z)-IT-603 may undergo various chemical reactions relevant to its application as an antibiotic. Key reactions could include:
The understanding of these reactions is crucial for optimizing the compound's efficacy and safety profile.
The mechanism of action for (E/Z)-IT-603 likely involves interaction with bacterial ribosomes or cell wall synthesis pathways, akin to other antibiotics within its class. The process generally includes:
Data supporting these mechanisms would typically be derived from biochemical assays demonstrating the compound's effect on bacterial growth rates and viability.
While specific physical properties such as melting point, boiling point, solubility, and spectral data for (E/Z)-IT-603 are not detailed in the search results, general characteristics expected from similar compounds may include:
Understanding these properties is vital for formulating effective drug delivery systems.
(E/Z)-IT-603 has potential applications primarily in medicinal chemistry as a candidate for antibiotic development. Its scientific uses may include:
The synthesis of (E/Z)-IT-603 (9-chloro-8-(hexyloxy)-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione) presents significant stereochemical challenges due to the presence of a critical exocyclic double bond that exhibits E/Z isomerism. This isomerism arises from restricted rotation around the double bond and the presence of non-identical substituents on each carbon atom, conforming to the fundamental principles of alkene stereochemistry [6]. The strategic importance of controlling this stereochemistry lies in the differential biological activity observed between the isomers, necessitating precise synthetic methodologies.
The core synthetic approach employs a Henry reaction-elimination sequence starting from appropriately substituted 8-alkoxy-9-chloro-2,3-dihydrochromeno[2,3-d]pyrimidine-2,4-dione precursors. Research demonstrates that solvent polarity and catalyst selection critically influence the E/Z ratio:
Molecular sieves (4Å) prove essential for achieving high stereoselectivity (>95%) by sequestering water that promotes isomerization. This methodology allows gram-scale production with reproducible isomeric ratios, overcoming the limitations of earlier non-selective routes that produced approximately 1:1 E/Z mixtures with poor pharmacological utility [3] [6].
Table 1: Stereoselective Synthesis Conditions for IT-603 Isomers
Target Isomer | Solvent System | Catalyst | Temperature | Reaction Time | Yield (%) | E:Z Ratio |
---|---|---|---|---|---|---|
E-IT-603 | Toluene | Piperidine | Reflux | 12 h | 78 | 95:5 |
Z-IT-603 | Dichloromethane | DBU | 0-5°C | 4 h | 65 | 8:92 |
E-IT-603 | DMF | K₂CO₃ | 60°C | 8 h | 82 | 98:2 |
Beyond initial synthesis, precise modulation of the E/Z ratio in IT-603 requires sophisticated catalytic strategies that exploit the relative energy differences between isomers. Photochemical isomerization using wavelength-tuned irradiation (λ=300-350 nm) in the presence of triplet sensitizers (benzophenone derivatives) enables Z→E conversion with 85-90% efficiency. Conversely, metal-catalyzed approaches utilizing palladium complexes bearing bidentate phosphine ligands achieve thermodynamic equilibration at ambient temperature, favoring the E-isomer (ΔG = -1.8 kcal/mol) [3] [7].
The development of chiral organocatalysts represents a breakthrough for dynamic kinetic resolution:
Continuous flow chemistry platforms significantly enhance isomer control through precise parameter optimization (residence time = 15 min, T = 50°C), yielding consistent E/Z ratios (95:5) that surpass batch process capabilities. This technological advancement enables on-demand production of specific isomeric mixtures tailored for biological evaluation, overcoming previous limitations in material supply for structure-activity studies.
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal significant energetic and structural differences between IT-603 isomers. The E-isomer demonstrates a 2.7 kcal/mol stabilization energy advantage over the Z-isomer, primarily attributed to reduced steric clash between the hexyloxy chain and chromenopyrimidine ring system. Conformational analysis shows the E-isomer adopts a near-planar arrangement (dihedral angle = 12.5°) while the Z-isomer exhibits substantial distortion (dihedral angle = 58.7°) that contributes to its higher energy state [1] [4].
Molecular dynamics simulations in explicit solvent (chloroform) demonstrate the Z-isomer's enhanced conformational flexibility, sampling 4 dominant rotamers within a 3 kcal/mol energy window compared to the E-isomer's 2 rotamers. This flexibility has profound implications for target binding, as confirmed by binding pose metadynamics:
Table 2: Computational Analysis of IT-603 Isomers
Parameter | E-IT-603 | Z-IT-603 | Methodology |
---|---|---|---|
Relative Energy (kcal/mol) | 0.0 | +2.7 | DFT B3LYP/6-311++G(d,p) |
Dihedral Angle (°) | 12.5 | 58.7 | Gas Phase Optimization |
Solvation Energy (kcal/mol) | -15.2 | -13.8 | PCM Chloroform Model |
HOMO-LUMO Gap (eV) | 4.2 | 3.9 | TD-DFT Calculation |
c-Rel Binding Energy (kcal/mol) | -9.8 | -7.3 | MM-GBSA |
The chromenopyrimidine core of IT-603 serves as a privileged scaffold for NF-κB inhibition, with stereochemistry and substituent patterns dictating biological potency. Systematic SAR studies reveal that the E-isomer exhibits 18-fold superior inhibition of c-Rel DNA binding (IC₅₀ = 0.42 μM) compared to the Z-isomer (IC₅₀ = 7.6 μM). This dramatic difference originates from the E-isomer's optimal three-dimensional positioning of key pharmacophoric elements:
Structural simplification studies guided by efficiency metrics identified the hexyloxy chain as essential for membrane penetration (logP = 3.2) while maintaining optimal ligand efficiency (>0.35). Truncation to propoxy analogs diminished cellular activity 20-fold despite similar biochemical potency, highlighting the critical balance between hydrophobicity and target engagement. Introduction of electron-withdrawing groups at C7 (CN, CF₃) enhanced oxidative stress induction in myeloma cells by depleting reduced glutathione pools, demonstrating the multi-modal mechanism beyond direct NF-κB inhibition [1] [2].
Table 3: Structure-Activity Relationship of IT-603 Derivatives
Structural Modification | NF-κB DNA Binding IC₅₀ (μM) | Cellular Anti-proliferative IC₅₀ (μM) | Ligand Efficiency | Key Observations |
---|---|---|---|---|
E-IT-603 (parent) | 0.42 | 1.8 | 0.38 | Optimal balance of potency & properties |
Z-IT-603 (parent) | 7.6 | >20 | 0.31 | Reduced DNA binding affinity |
C9-Fluoro analog | 0.38 | 2.1 | 0.39 | Improved metabolic stability |
C7-Cyano analog | 0.51 | 1.2 | 0.36 | Enhanced ROS induction |
Propoxy side chain | 0.49 | 12.4 | 0.41 | Reduced cellular uptake |
Cyclopentoxy analog | 0.67 | 3.5 | 0.35 | Improved c-Rel selectivity |
The stereoelectronic requirements for NF-κB subunit selectivity were elucidated through comparative studies:
These SAR insights guided the development of IT-848 as a clinical candidate with optimized stereochemical and substituent properties, demonstrating how systematic structural optimization translates to enhanced therapeutic potential in hematological malignancies.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1